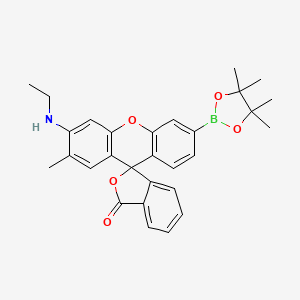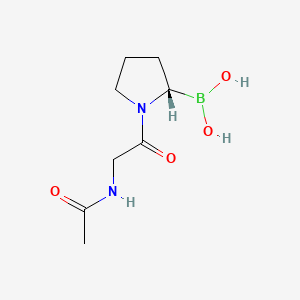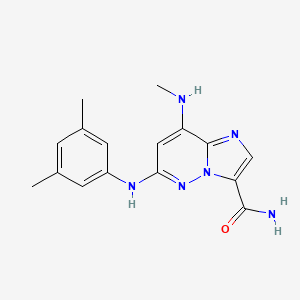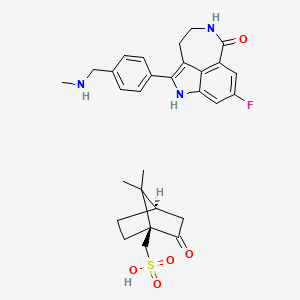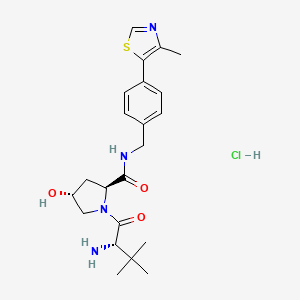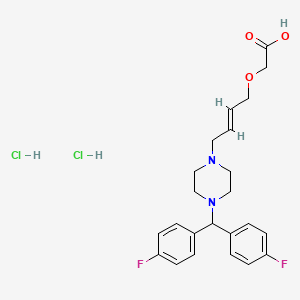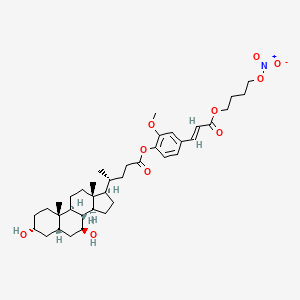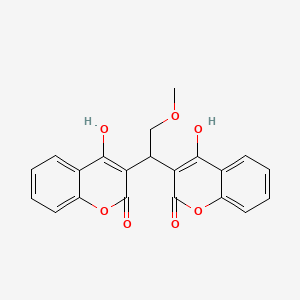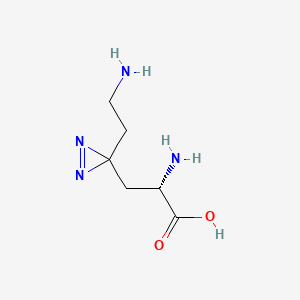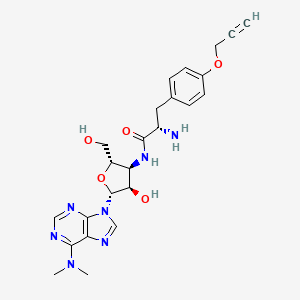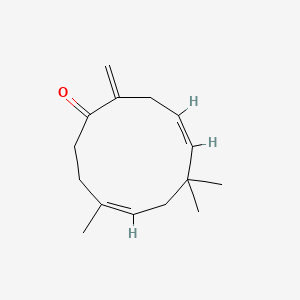
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one is a naturally occurring compound found in hop oil, which is derived from the hop plant (Humulus lupulus). It is one of the constituents responsible for the characteristic aroma and flavor of hops, which are widely used in the brewing industry. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by oxidation and rearrangement reactions. The reaction conditions typically involve the use of catalysts such as Lewis acids and controlled temperature settings to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of hop oil, followed by purification processes such as distillation and chromatography. The extraction process involves the use of solvents like ethanol or supercritical carbon dioxide to obtain the essential oils from hop cones. The purified hop oil is then subjected to further processing to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced products.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities and are used in different applications .
Wissenschaftliche Forschungsanwendungen
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, this compound is used as a starting material for the synthesis of more complex molecules.
Biology: this compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: In the brewing industry, this compound is an important component of hop oil, contributing to the flavor and aroma of beer.
Wirkmechanismus
The mechanism of action of (4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one involves its interaction with various molecular targets and pathways. One of the primary targets is the GABA A receptor, where this compound acts as a positive allosteric modulator. This interaction enhances the receptor’s function, leading to sedative and hypnotic effects. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Humuladienone
- α-Corocalene
- Humulone
- Isohumulone
Eigenschaften
CAS-Nummer |
19888-05-2 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.34 |
IUPAC-Name |
(4Z,8Z)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-one |
InChI |
InChI=1S/C15H22O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h5,9-10H,2,6-8,11H2,1,3-4H3/b10-5-,12-9- |
InChI-Schlüssel |
ZZYRTNAABNHZCH-CGBKSYCJSA-N |
SMILES |
CC1=CCC(C=CCC(=C)C(=O)CC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


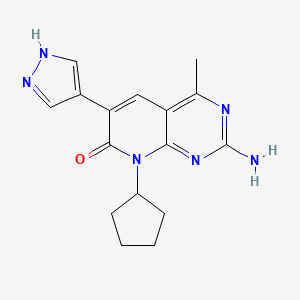

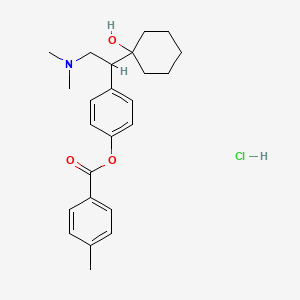
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
